2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride is a chemical compound with the molecular formula C8H19N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and biological research applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of piperazine with ethylene oxide. The process begins by dissolving piperazine in water and cooling the solution to 15-20°C. Ethylene oxide is then introduced into the solution, and the reaction is allowed to proceed at 30-35°C for about 2 hours. After the reaction, the mixture is heated to remove excess water, and the product is isolated by filtration and distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced distillation and purification techniques helps in obtaining the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperazine: A closely related compound with similar structural features.
2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol: Another derivative of piperazine with different substituents
Uniqueness
2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride stands out due to its unique combination of amino and hydroxyl groups, which confer specific reactivity and binding properties. This makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C8H22Cl3N3O |
---|---|
Molecular Weight |
282.6 g/mol |
IUPAC Name |
2-[4-(2-aminoethyl)piperazin-1-yl]ethanol;trihydrochloride |
InChI |
InChI=1S/C8H19N3O.3ClH/c9-1-2-10-3-5-11(6-4-10)7-8-12;;;/h12H,1-9H2;3*1H |
InChI Key |
JYTGQLDQYFBGFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)CCO.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.